(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
CAS No.: 94213-24-8
Cat. No.: VC1769791
Molecular Formula: C9H7Cl2N5
Molecular Weight: 256.09 g/mol
* For research use only. Not for human or veterinary use.
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine - 94213-24-8](/images/structure/VC1769791.png)
Specification
CAS No. | 94213-24-8 |
---|---|
Molecular Formula | C9H7Cl2N5 |
Molecular Weight | 256.09 g/mol |
IUPAC Name | (1E)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide |
Standard InChI | InChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-7- |
Standard InChI Key | BXDSJOGMJUKSAE-CHHVJCJISA-N |
Isomeric SMILES | C1=CC(=C(C(=C1)Cl)Cl)/C(=N\N=C(N)N)/C#N |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N |
Introduction
Chemical Identity and Properties
Identification Data
The compound can be identified through several standard chemical identifiers as shown in the following table:
Parameter | Value |
---|---|
CAS Number | 94213-24-8, 84689-20-3 |
Molecular Formula | C9H7Cl2N5 |
Molecular Weight | 256.09 g/mol |
EINECS | 303-726-9 |
These identification parameters are critical for regulatory compliance and scientific reference .
Synonyms and Alternative Nomenclature
(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine is known by several alternative names in scientific literature and chemical databases:
Synonym |
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(E)-2,3-dichlorobenzene-1-carbohydrazonoyl cyanide |
2-(2,3-DICHLOROPHENYL)-2-GUANIDINYLIMINOACETONITRILE |
(E)-N-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide |
N'-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide |
(1E)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide |
This diversity in nomenclature reflects different approaches to describing the compound's structure and functional groups .
Physicochemical Properties
The physicochemical properties of (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine influence its behavior in chemical reactions and biological systems:
Property | Value | Type |
---|---|---|
Boiling Point | 395.3±52.0 °C | Predicted |
Density | 1.52±0.1 g/cm³ | Predicted |
pKa | 4.06±0.70 | Predicted |
It should be noted that these values are computational predictions rather than experimental measurements, and may be associated with related isomers . Actual experimental values may vary under different conditions.
Molecular Structure and Stereochemistry
Structural Features
The molecular structure of (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine contains several key structural elements:
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A phenyl ring with chlorine substituents at the 2 and 3 positions
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A cyano (C≡N) group attached to a carbon that forms part of a double bond
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A carbazamidine moiety that contains a guanidine-like structure
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An E-configuration across the central carbon-carbon double bond
This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions .
Stereoisomerism
(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine exists as a stereoisomer, with the E-isomer being distinguished from the Z-isomer (CAS: 94213-23-7) by the spatial arrangement of substituents around the double bond . This stereochemical difference can significantly impact:
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Physical properties such as melting point and solubility
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Chemical reactivity in various reactions
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Biological activity and interaction with potential target molecules
The specific stereochemistry is an important consideration for research applications of this compound, as stereoisomers can exhibit markedly different biological activities .
Research Applications
Medicinal Chemistry
The structural features of (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine suggest potential applications in medicinal chemistry research . Compounds with similar structural features have been investigated for various biological activities, including:
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Enzyme inhibition properties
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Receptor binding capabilities
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Potential therapeutic applications
The presence of the 2,3-dichlorophenyl group, combined with the carbazamidine moiety, creates a unique molecular architecture that may interact with specific biological targets .
Structure-Activity Relationships
The specific positioning of the chlorine atoms at the 2,3-positions of the phenyl ring in (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine is significant for its potential biological activity . This positional isomerism can significantly influence:
Understanding these structure-activity relationships is crucial for the rational design of related compounds with enhanced properties for specific research applications .
Regulatory Status
Registration Information
According to the European Chemicals Agency (ECHA), (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine has been registered under applicable regulatory frameworks . The substance appears in regulatory lists maintained by ECHA, indicating compliance with certain chemical regulations in the European Union. As noted in the ECHA database: "This substance has been registered according to REACH regulations" .
Supplier Reference Code | Purity Specification |
---|---|
DY774356 | NLT 98% |
This data indicates the compound's accessibility for research applications .
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